Ethyl pentafluorobenzoate
Overview
Description
Ethyl pentafluorobenzoate is an organic compound with the molecular formula C9H5F5O2. It is a derivative of benzoic acid where all hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pentafluorobenzoate can be synthesized through the esterification of pentafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
C6F5COOH+C2H5OH→C6F5COOC2H5+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Types of Reactions:
Substitution Reactions: Due to the electron-withdrawing nature of fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and alkoxides.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorobenzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Substitution: Substituted pentafluorobenzoates.
Reduction: Pentafluorobenzyl alcohol.
Hydrolysis: Pentafluorobenzoic acid.
Scientific Research Applications
Ethyl pentafluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorine-containing functionalities
Mechanism of Action
The mechanism of action of ethyl pentafluorobenzoate largely depends on its interaction with other molecules. The presence of multiple fluorine atoms makes it an excellent electron-withdrawing group, which can influence the reactivity of adjacent functional groups. In biological systems, it may interact with enzymes and proteins, altering their activity by modifying the electronic environment of the active sites .
Comparison with Similar Compounds
Pentafluorobenzoic Acid: Similar structure but lacks the ethyl ester group.
Methyl Pentafluorobenzoate: Similar ester but with a methyl group instead of an ethyl group.
Trifluoromethylbenzoate: Contains fewer fluorine atoms and a trifluoromethyl group.
Uniqueness: this compound is unique due to the combination of its ester functionality and the high degree of fluorination. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
ethyl 2,3,4,5,6-pentafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUDMSIRGGTHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196439 | |
Record name | Ethyl perfluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4522-93-4 | |
Record name | Ethyl 2,3,4,5,6-pentafluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4522-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl perfluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004522934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl perfluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl perfluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl pentafluorobenzoate react with metal carbonyl anions?
A1: this compound reacts with specific metal carbonyl anions like [Mn(CO)5]– and [(π-C5H5)Fe(CO)2]–. These reactions result in the formation of complexes where the this compound acts as a ligand, bonding to the metal center through its carboxylate group. For instance, the reaction with [Mn(CO)5]– yields the complex RO2C·C6F4·Mn(CO)5, where R represents an ethyl group. []
Q2: Can the reactivity of this compound be compared to other perfluoroaromatic compounds?
A2: Yes, the reactivity of this compound can be compared to other perfluoroaromatic compounds like pentafluoropyridine and pentafluorobenzonitrile. These compounds demonstrate varying reactivity with metal carbonyl anions. While this compound reacts with [Mn(CO)5]– and [(π-C5H5)Fe(CO)2]–, pentafluoropyridine and pentafluorobenzonitrile react with a wider range of anions, including [Mn(CO)5]–, [Re(CO)5]–, and even weaker nucleophiles like [Co(CO)2L2]– (L = (PhO)3P or EtC(CH2O)3P). This suggests a difference in their relative electrophilicity, with the nitrile and pyridine derivatives being more reactive. []
Q3: Is this compound used in solvolysis reactions, and if so, what information can be gained?
A3: While the provided research focuses on 1-(4-Methylphenyl)this compound, its close structural similarity to this compound allows for insights into potential reactions. Studies on the solvolysis of 1-(4-Methylphenyl)this compound reveal valuable information about the dynamics of ion pairs in aqueous solutions. Researchers have used this compound to investigate the racemization of chiral ion-pair intermediates and the exchange of ester bridging and non-bridging oxygen atoms during solvolysis. [, ] These findings contribute to a deeper understanding of reaction mechanisms and the behavior of reactive intermediates in solution.
Q4: What spectroscopic techniques are useful for characterizing compounds like this compound and its metal complexes?
A4: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, specifically 19F and 1H NMR, are valuable tools for characterizing this compound and its metal complexes. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers insights into the structure and bonding within the molecule. For example, the presence of specific peaks in the 19F NMR spectrum can confirm the presence of the pentafluorophenyl ring and its electronic environment. []
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